molecular formula C19H22O2 B1614381 2-Methoxy-4'-n-pentylbenzophenone CAS No. 750633-48-8

2-Methoxy-4'-n-pentylbenzophenone

Cat. No. B1614381
CAS RN: 750633-48-8
M. Wt: 282.4 g/mol
InChI Key: LMMHHEITNNBFCZ-UHFFFAOYSA-N
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Description

“2-Methoxy-4’-n-pentylbenzophenone” is a chemical compound with the CAS Number: 750633-48-8 . Its molecular formula is C19H22O2 and it has a molecular weight of 282.38 .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-4’-n-pentylbenzophenone” is represented by the InChI code: 1S/C19H22O2/c1-3-4-5-8-15-11-13-16(14-12-15)19(20)17-9-6-7-10-18(17)21-2/h6-7,9-14H,3-5,8H2,1-2H3 .


Physical And Chemical Properties Analysis

“2-Methoxy-4’-n-pentylbenzophenone” has a molecular weight of 282.38 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data .

Scientific Research Applications

Thermochemical and Hydrogen Bond Studies

Studies on methoxyphenols, which share structural similarities with 2-Methoxy-4'-n-pentylbenzophenone, reveal their significance in forming strong intermolecular and intramolecular hydrogen bonds. This property is crucial for antioxidants and biologically active molecules. Thermochemical analysis, including calorimetry and density functional theory (DFT) calculations, offer insights into their energetic behaviors and the strength of these hydrogen bonds, underlining their potential in materials science and pharmaceuticals (Varfolomeev et al., 2010).

Environmental Monitoring and Safety

Benzophenone derivatives, closely related to 2-Methoxy-4'-n-pentylbenzophenone, are studied for their role as UV absorbers in environmental samples. Techniques like solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) enable the detection of these compounds in water samples, highlighting their persistence and potential ecological impact. This underscores the importance of monitoring and regulating such compounds in environmental safety and protection (Negreira et al., 2009).

Chemical Sensing and Detection

The fluorescent properties of certain benzophenone derivatives provide a foundation for developing chemical sensors. For instance, research into compounds like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and benzothiazole analogs demonstrates their utility in sensing pH changes and metal cations. Such applications are valuable in analytical chemistry for detecting environmental pollutants or in medical diagnostics (Tanaka et al., 2001).

Synthesis and Molecular Design

Research into the synthesis of oligodeoxyribonucleotides using protection groups derived from methoxybenzophenones suggests the utility of these compounds in nucleic acid chemistry. This highlights the potential of 2-Methoxy-4'-n-pentylbenzophenone derivatives in facilitating the synthesis of biologically relevant molecules, with implications for biotechnology and drug development (Mishra & Misra, 1986).

properties

IUPAC Name

(2-methoxyphenyl)-(4-pentylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-3-4-5-8-15-11-13-16(14-12-15)19(20)17-9-6-7-10-18(17)21-2/h6-7,9-14H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMHHEITNNBFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641457
Record name (2-Methoxyphenyl)(4-pentylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4'-n-pentylbenzophenone

CAS RN

750633-48-8
Record name (2-Methoxyphenyl)(4-pentylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=750633-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methoxyphenyl)(4-pentylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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